Technical Guide: (4-Chloro-pyrazol-1-yl)-acetic acid
Technical Guide: (4-Chloro-pyrazol-1-yl)-acetic acid
CAS Number: 32089-46-6
Abstract
This technical guide provides a comprehensive overview of (4-Chloro-pyrazol-1-yl)-acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The document details the physicochemical properties, provides a putative experimental protocol for its synthesis, and discusses the known biological context of related pyrazole-containing molecules. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction
(4-Chloro-pyrazol-1-yl)-acetic acid is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore found in a variety of biologically active compounds.[1][2][3][4] The incorporation of an acetic acid moiety at the N1 position of the pyrazole ring introduces a carboxylic acid group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its solubility and potential for ionic interactions with biological targets. The chloro-substitution at the C4 position further modulates the electronic and lipophilic character of the molecule. This guide outlines the essential technical information for researchers working with or considering the use of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for (4-Chloro-pyrazol-1-yl)-acetic acid is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.
Table 1: Physicochemical Data for (4-Chloro-pyrazol-1-yl)-acetic acid
| Property | Value | Source |
| CAS Number | 32089-46-6 | [Various Suppliers] |
| Molecular Formula | C₅H₅ClN₂O₂ | PubChem |
| Molecular Weight | 160.56 g/mol | PubChem |
| Appearance | White to off-white solid | ChemicalBook |
| Purity | Typically ≥98% | Sobekbio Biosciences[5] |
| Boiling Point | 338.9±22.0 °C (Predicted) | ChemicalBook |
| Density | 1.54±0.1 g/cm³ (Predicted) | ChemicalBook |
| pKa | 3.45±0.10 (Predicted) | ChemicalBook |
| SMILES | OC(=O)Cn1cc(cn1)Cl | Sobekbio Biosciences[5] |
| InChI | InChI=1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) | ChemicalBook |
Synthesis
The synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid can be achieved through a two-step process involving the preparation of the starting material, 4-chloropyrazole, followed by its N-alkylation with an acetic acid derivative. A detailed putative experimental protocol is provided below, based on established synthetic methodologies for similar pyrazole derivatives.
Synthesis of 4-Chloropyrazole (Starting Material)
A common method for the chlorination of pyrazole is through the use of a chlorinating agent such as sodium hypochlorite. A patented method describes the reaction of pyrazole with an aqueous solution of NaOCl.[6]
Experimental Protocol:
-
Suspend pyrazole (0.5 mol) in 100 mL of water in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Add an 8.7% w/w aqueous solution of sodium hypochlorite (0.5 mol) dropwise to the stirred suspension, maintaining the reaction temperature below 30°C.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully add 35% sulfuric acid to adjust the pH.
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL) at pH 11.[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4-chloropyrazole, which should appear as slightly yellow crystals.[6] The reported yield for this preparation is high, around 99%.[6]
Synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid
The N-alkylation of 4-chloropyrazole can be performed using an ethyl haloacetate, followed by saponification of the resulting ester to yield the desired carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Ethyl (4-chloro-pyrazol-1-yl)-acetate
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To a solution of 4-chloropyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate or ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80°C and stir for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-chloro-pyrazol-1-yl)-acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to (4-Chloro-pyrazol-1-yl)-acetic acid
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Dissolve the ethyl (4-chloro-pyrazol-1-yl)-acetate from the previous step in a mixture of methanol and water (e.g., 1:1 v/v).[7]
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Add an aqueous solution of a base, such as 10% sodium hydroxide, to the solution.[7]
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Reflux the mixture for 2-4 hours, or until the saponification is complete as monitored by TLC.[7]
-
Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid, such as hydrochloric acid, to a pH of approximately 2.[7]
-
The product should precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (4-Chloro-pyrazol-1-yl)-acetic acid.
Logical and Experimental Workflows
The synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid follows a logical two-stage synthetic sequence. This can be visualized as a straightforward workflow.
Caption: A diagram illustrating the two-stage synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid.
Biological Activity and Potential Applications
While specific biological data for (4-Chloro-pyrazol-1-yl)-acetic acid is not extensively reported in publicly available literature, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][8]
The structural motif of a pyrazole ring linked to an acetic acid is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that (4-Chloro-pyrazol-1-yl)-acetic acid could be investigated for similar activities, potentially as an inhibitor of cyclooxygenase (COX) enzymes.
Given the diverse biological roles of pyrazoles, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of enzymes and receptors. Further screening and biological evaluation are required to elucidate its specific mechanism of action and therapeutic potential.
Safety Information
Based on available safety data for similar compounds, (4-Chloro-pyrazol-1-yl)-acetic acid should be handled with care in a laboratory setting. It is predicted to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
This technical guide has summarized the key information regarding (4-Chloro-pyrazol-1-yl)-acetic acid, including its CAS number, physicochemical properties, and a detailed putative synthesis protocol. While specific biological data for this compound is limited, its structural features suggest potential for further investigation in various therapeutic areas. The provided synthetic route offers a practical approach for researchers to obtain this compound for further study. As with any chemical research, appropriate safety precautions should be taken when handling this compound. This guide serves as a valuable resource for scientists and researchers in the field of drug development and medicinal chemistry.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. (4-CHLORO-PYRAZOL-1-YL)-ACETIC ACID [sobekbio.com]
- 6. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
